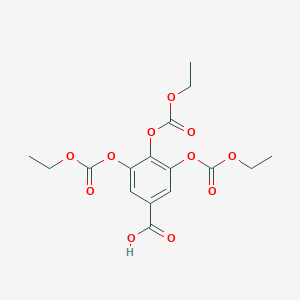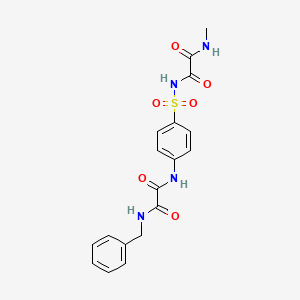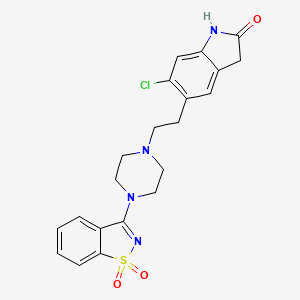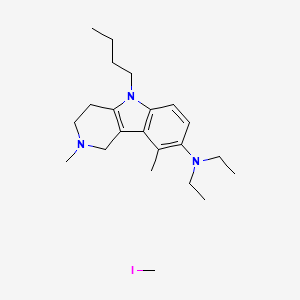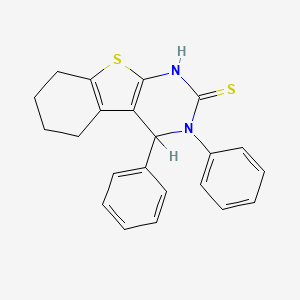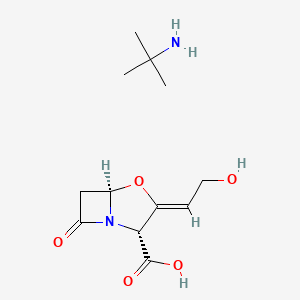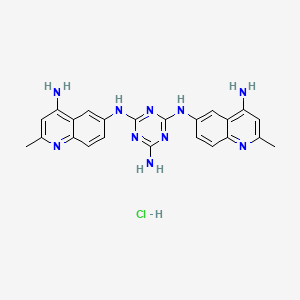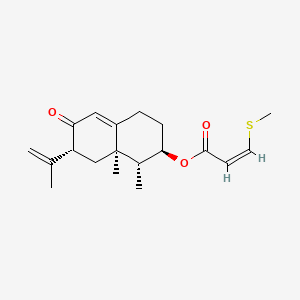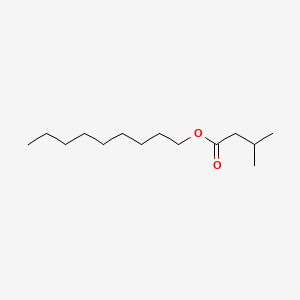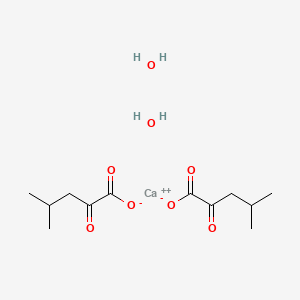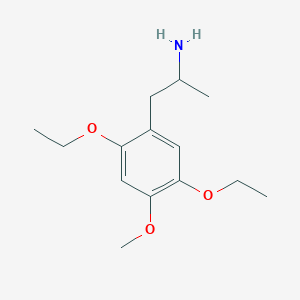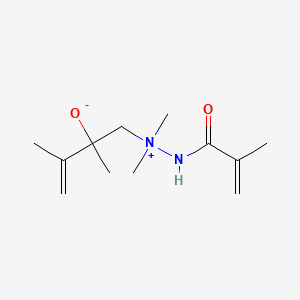
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is a complex organic compound with a unique structure It is characterized by the presence of a hydrazinium group, a methacryloyl group, and a hydroxide inner salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves multiple steps. The starting materials typically include dimethylhydrazine and methacryloyl chloride. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the necessary standards for its intended applications.
化学反応の分析
Types of Reactions
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrazine compounds.
科学的研究の応用
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves its interaction with specific molecular targets. The hydrazinium group can form bonds with various biomolecules, affecting their function. The methacryloyl group may participate in polymerization reactions, leading to the formation of new materials. The hydroxide inner salt plays a role in stabilizing the compound and facilitating its interactions.
類似化合物との比較
Similar Compounds
- 2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium hydroxide inner
- 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium
Uniqueness
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
83483-12-9 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2,3-dimethylbut-3-en-2-olate |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-14(6,7)8-12(5,16)10(3)4/h1,3,8H2,2,4-7H3,(H,13,15) |
InChIキー |
NESMVPNRPMCYGU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)N[N+](C)(C)CC(C)(C(=C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
